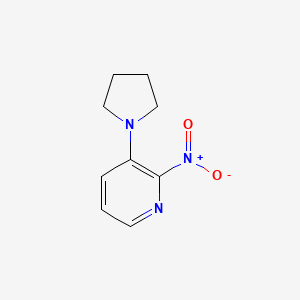
4-(2-Fluorofenil)-1,2,5-oxadiazol-3-amina
Descripción general
Descripción
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
4-(2-Fluorofenil)-1,2,5-oxadiazol-3-amina: ha mostrado promesa en el campo de la oncología. Compuestos con esta estructura han sido sintetizados y evaluados por su eficacia contra células tumorales humanas. Exhiben actividad antimitótica, la cual es crucial para detener la proliferación de células cancerosas . La capacidad de inhibir el crecimiento celular hace que este compuesto sea un candidato potencial para su posterior desarrollo en fármacos anticancerígenos.
Propiedades Antimicrobianas
La investigación indica que los derivados de este compuesto tienen propiedades antimicrobianas significativas. Han sido sintetizados y probados contra varias cepas bacterianas y fúngicas, mostrando potencial como tratamiento para infecciones causadas por patógenos como A. baumannii. Esto abre posibilidades para nuevos antibióticos, especialmente en una era de creciente resistencia a los antibióticos.
Aplicaciones Antivirales
La estructura de This compound es propicia para la actividad antiviral. Derivados basados en benzamida con estructuras similares han sido efectivos contra el virus de la influenza H5N1, lo que sugiere que este compuesto podría modificarse para desarrollar terapias antivirales .
Predicción Farmacocinética
En farmacología, las propiedades farmacológicas de los compuestos son cruciales. Este compuesto ha sido evaluado utilizando SwissAdme para sus parámetros farmacocinéticos, mostrando características satisfactorias similares a las de los fármacos . Esto significa que tiene el potencial de ser absorbido, distribuido, metabolizado y excretado de manera efectiva, lo cual es vital para cualquier agente terapéutico.
Síntesis Orgánica
En la síntesis orgánica, This compound puede ser un intermedio valioso. Puede utilizarse en la síntesis de diversos compuestos heterocíclicos, los cuales son estructuras fundamentales en muchos fármacos y moléculas biológicamente activas . Su papel en la facilitación de reacciones químicas complejas lo convierte en una herramienta importante para los químicos.
Ciencia de Materiales
Los derivados del compuesto tienen aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de polímeros de alto rendimiento como las polisulfonas . Estos polímeros se utilizan en diversas industrias debido a su resistencia térmica y resistencia en una amplia gama de temperaturas, lo que los hace adecuados para aplicaciones de alta tecnología.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ents, with more selectivity towards ent2 than ent1 . This inhibition could potentially alter the transport of nucleosides across cell membranes, affecting various cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase, which contribute to cancer cell proliferation .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been found to be influenced by factors such as molecular structure and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, inhibiting their function in a concentration-dependent manner . This interaction is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km) .
Cellular Effects
The effects of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the transport of nucleosides such as uridine and adenosine through ENT1 and ENT2, thereby affecting nucleotide synthesis and adenosine-related functions . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to equilibrative nucleoside transporters, inhibiting their function by reducing the Vmax of nucleoside transport . This inhibition is non-competitive and irreversible, indicating that the compound forms a stable complex with the transporters, preventing their normal function. Additionally, the presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on nucleoside transport over time
Dosage Effects in Animal Models
The effects of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites, particularly those related to nucleoside transport and metabolism . The compound’s interaction with equilibrative nucleoside transporters plays a significant role in its metabolic effects, altering the availability and utilization of nucleosides within cells .
Transport and Distribution
The transport and distribution of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters, influencing its localization and accumulation within cells . This interaction affects the compound’s distribution and availability, ultimately impacting its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on nucleoside transport . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with equilibrative nucleoside transporters .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRTZDRTVDTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NON=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21742-05-2 | |
| Record name | 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)











![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

